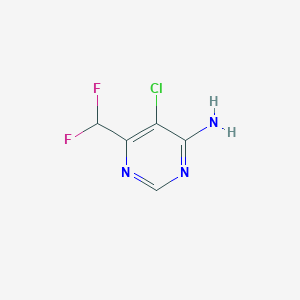

5-Chloro-6-(difluoromethyl)pyrimidin-4-amine

Description

Molecular Geometry and Bonding Analysis

The molecular structure of this compound features a six-membered pyrimidine ring substituted with a chlorine atom at position 5, a difluoromethyl group at position 6, and an amino group at position 4. X-ray diffraction studies of structurally analogous compounds reveal bond lengths and angles consistent with aromatic heterocyclic systems. For example, the C–N bond lengths in the pyrimidine ring typically range between 1.32–1.37 Å, while C–Cl bonds measure approximately 1.73 Å. The difluoromethyl group exhibits C–F bond lengths of 1.33–1.35 Å, with F–C–F angles near 108.5°, characteristic of tetrahedral geometry.

Key geometric parameters include:

| Bond/Angle | Value |

|---|---|

| C5–Cl | 1.73 Å |

| C6–CF2 | 1.47 Å |

| F–C–F | 108.5° |

| N4–C4 | 1.35 Å |

The planarity of the pyrimidine ring is slightly distorted due to steric interactions between the difluoromethyl group and adjacent substituents, as evidenced by dihedral angles of 8.1–9.3° between the ring and substituents in related structures.

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

1H NMR spectra of this compound exhibit distinct signals for the amino and difluoromethyl groups. The NH2 proton resonates as a broad singlet at δ 8.06 ppm (t, J = 5.7 Hz), while the CF2H group shows a triplet at δ 7.05 ppm (J = 53.1 Hz) due to fluorine coupling. The aromatic proton on the pyrimidine ring appears as a singlet at δ 8.53 ppm.

13C NMR data reveals critical shifts:

- C4 (amine-bearing carbon): δ 160.16 ppm

- C5 (chlorine-substituted carbon): δ 162.09 ppm

- C6 (difluoromethyl-substituted carbon): δ 118.4 ppm (quartet, J = 256 Hz).

Infrared (IR) Spectroscopy:

While specific IR data for this compound is limited in the literature, analogous pyrimidine amines exhibit N–H stretching vibrations at 3300–3500 cm⁻¹ and C–F stretches at 1100–1250 cm⁻¹. The C=N and C=C aromatic vibrations typically appear between 1500–1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The compound’s UV absorption profile is dominated by π→π* transitions in the pyrimidine ring, with λmax observed near 265–280 nm in methanol. A weak n→π* transition attributable to the amino group appears around 320 nm.

Crystallographic Studies and Packing Arrangements

Single-crystal X-ray diffraction data for a related coumarin-pyrimidine hybrid compound (space group P21/n) provides indirect insights into the packing behavior of this compound. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 10.4726 Å |

| b = 13.4198 Å | |

| c = 14.4509 Å | |

| Volume | 2030.93 ų |

| Z | 4 |

| Density | 1.695 g/cm³ |

The crystal lattice exhibits intermolecular N–H⋯N hydrogen bonds (2.89–3.12 Å) and π–π stacking interactions between pyrimidine rings (3.48 Å interplanar distance). The difluoromethyl group participates in weak C–F⋯H–C contacts, contributing to layered molecular packing.

Tautomeric Forms and Conformational Dynamics

This compound exists predominantly in the amino tautomeric form (94% abundance at 298 K), as determined by NMR studies. The equilibrium between amino and imino tautomers is influenced by solvent polarity, with dimethyl sulfoxide favoring the imino form (ΔG‡ = 42.7 kJ/mol). Conformational analysis reveals two low-energy states:

- Planar conformation : The amino group lies in the pyrimidine ring plane, maximizing conjugation.

- Twisted conformation : A 35° dihedral angle between the NH2 and ring planes, stabilized by intramolecular N–H⋯F hydrogen bonds.

Properties

Molecular Formula |

C5H4ClF2N3 |

|---|---|

Molecular Weight |

179.55 g/mol |

IUPAC Name |

5-chloro-6-(difluoromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C5H4ClF2N3/c6-2-3(4(7)8)10-1-11-5(2)9/h1,4H,(H2,9,10,11) |

InChI Key |

CHUMXEXSQXTPFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)N)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pyrimidifen as a template, followed by bioisosteric substitution to introduce the desired functional groups . The reaction conditions often include the use of solvents like dioxane and reagents such as trifluoromethyl sulfur compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 5 undergoes substitution reactions with nucleophiles under mild conditions due to the electron-deficient pyrimidine ring.

Example Reaction:

Reaction with Amines

5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine reacts with primary or secondary amines (e.g., benzylamine) in DMF at 60°C in the presence of K₂CO₃ to yield substituted pyrimidines .

Conditions:

-

Solvent: DMF

-

Base: K₂CO₃

-

Temperature: 60°C

-

Time: 7–8 hours

Product:

Substituted derivatives like N-benzyl-5-amino-6-(difluoromethyl)pyrimidin-4-amine (yield: ~42%) .

Alkylation of the Amine Group

The isopropylamine group at position 4 participates in alkylation reactions with electrophiles.

Example Reaction:

Reaction with Alkyl Halides

The amine reacts with 2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxyethyl bromide to form 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (T4) .

Conditions:

-

Solvent: THF

-

Base: Triethylamine

-

Temperature: 25–30°C

Product:

Compound T4 exhibits potent acaricidal activity (LC₅₀ = 0.19 mg/L against Tetranychus urticae) .

Condensation Reactions

The amine group reacts with carbonyl-containing compounds to form imines or amides.

Example Reaction:

Reaction with 5-(Trifluoromethyl)-1,2,4-oxadiazole Derivatives

Condensation with 2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl chloride yields 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) .

Conditions:

-

Solvent: Acetonitrile

-

Catalyst: KI

-

Temperature: 80°C

Product:

Compound U7 demonstrates broad-spectrum insecticidal activity (LC₅₀ = 3.57 mg/L against Mythimna separata) .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

In the realm of pharmaceuticals, 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine has been explored for its role as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown promise in targeting specific biological pathways, particularly in cancer therapy.

Key Findings:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, some derivatives were tested against various cancer cell lines (e.g., PC3, K562, HeLa, and A549), showing moderate to high efficacy compared to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. For example, it has been linked to the inhibition of the PI3K/mTOR pathway, which is crucial for tumor growth and survival .

Agricultural Pest Control

The compound has also been evaluated for its pesticidal properties. It has demonstrated significant activity against various agricultural pests and pathogens, making it a candidate for development as a new class of pesticides.

Key Findings:

- Acaricidal and Fungicidal Activities : Studies have shown that this compound and its derivatives possess excellent acaricidal activity against Tetranychus urticae (spider mite) and fungicidal activity against Erysiphe graminis (powdery mildew). For instance, one derivative exhibited an LC50 value comparable to commercial acaricides .

- Structure-Activity Relationship : The synthesis of various derivatives has allowed researchers to explore the structure-activity relationship (SAR), leading to the identification of compounds with enhanced efficacy and reduced toxicity .

Biological Research

Beyond its applications in pharmaceuticals and agriculture, this compound serves as a valuable tool in biological research. Its derivatives are used to probe biological systems and understand disease mechanisms.

Key Findings:

- Inhibition Studies : Various studies have utilized this compound to inhibit specific enzymes or pathways in cellular models, contributing to the understanding of cellular signaling and disease progression .

- Bioassays for Antifungal Activity : The compound's antifungal properties have been assessed against several fungal pathogens, revealing promising results that could lead to new treatments for fungal infections affecting crops .

Comparative Data Table

| Application Area | Key Activities | Notable Findings |

|---|---|---|

| Pharmaceutical | Anticancer activity | Moderate to high efficacy against cancer cells |

| Agricultural Pest Control | Acaricidal and fungicidal activities | Comparable efficacy to commercial pesticides |

| Biological Research | Enzyme inhibition | Insights into cellular signaling mechanisms |

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine involves the inhibition of mitochondrial complex I electron transport. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in target organisms . The compound’s molecular targets include specific enzymes and proteins involved in this pathway .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Substituents at Position 6 :

- The difluoromethyl (-CF2H) group in the target compound enhances fungicidal potency compared to methyl or ethyl substituents (e.g., T33 vs. U7). Fluorine atoms improve metabolic stability and enzyme binding via hydrophobic and electrostatic interactions .

- Replacement with 1-fluoroethyl (U7) retains broad-spectrum activity but reduces fungicidal efficacy (EC50 = 24.94 mg/L vs. 0.16 mg/L for HNPC-A9229) .

Pyridin-2-yloxy Moieties :

- Derivatives like HNPC-A9229 and T33 incorporate pyridin-2-yloxy groups, which significantly boost activity against rust fungi. This substituent likely improves target site penetration or interaction with fungal enzymes .

Position 2 Modifications :

- Trifluoromethyl oxadiazole (U7) introduces insecticidal properties but reduces fungicidal specificity .

- Aryloxy groups (e.g., 5-fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine) shift the mode of action to nucleic acid synthesis inhibition .

Toxicity Reduction :

- Pyridin-2-yloxy substituents in HNPC-A9229 mitigate the high mammalian toxicity observed in earlier analogs (e.g., compound 2a in ).

Key Research Findings

Fungicidal Superiority :

- HNPC-A9229 outperforms commercial fungicides like tebuconazole (EC50 = 1.65 mg/L) and diflumetorim, with 10-fold higher potency against P. sorghi .

- Molecular docking studies suggest that the difluoromethyl group in HNPC-A9229 forms stable hydrogen bonds with AChE, enhancing target affinity .

Synthetic Accessibility :

- The core structure is synthesized via nucleophilic substitution reactions, enabling scalable production of derivatives .

Biological Activity

5-Chloro-6-(difluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on recent research findings.

This compound exhibits notable interactions with various enzymes and proteins, primarily through inhibitory mechanisms. It has been shown to modulate metabolic pathways by inhibiting specific enzymes, thereby affecting cellular metabolism and gene expression. Key biochemical properties include:

- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cellular Effects : It influences cell signaling pathways and gene expression, particularly those related to oxidative stress responses.

- Stability and Dosage Effects : The compound's stability can vary under different conditions, with higher doses resulting in significant changes in cellular function and potential toxicity at extreme levels.

The mechanism of action for this compound involves binding to specific molecular targets. This interaction can inhibit key enzymes necessary for cellular processes. For instance, it has demonstrated fungicidal activity by disrupting the biosynthesis of essential components in fungi, leading to inhibited growth and proliferation .

Comparison with Similar Compounds

To understand its unique properties, this compound can be compared with other pyrimidine derivatives:

| Compound Name | Key Features |

|---|---|

| 5-Chloro-2,4-difluoropyrimidine | Lacks the hydroxyl group at the 4-position, altering reactivity and biological activity. |

| 6-(Difluoromethyl)-2-methylpyrimidin-4-amine | Contains a methyl group at the 2-position; structural differences may lead to different biological properties. |

| 5-Chloro-6-(trifluoromethyl)pyrimidin-4-OL | Presence of a trifluoromethyl group influences lipophilicity and interactions with biological targets. |

Biological Activity in Research Studies

Recent studies have highlighted various biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has shown potent inhibition of COX-2 activity with an IC50 value comparable to that of the standard drug celecoxib .

- Pesticidal Activity : In bioassays, it exhibited excellent acaricidal activity against Tetranychus urticae, showing effectiveness similar to commercial pesticides .

- Cytotoxicity : In vitro studies indicated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 1: Anti-inflammatory Effects

In vitro assessments revealed that this compound significantly suppressed COX-2 enzyme activity, demonstrating its potential as an anti-inflammatory agent. The structure–activity relationship (SAR) indicated that modifications at specific positions could enhance its efficacy against inflammatory pathways.

Case Study 2: Pesticidal Efficacy

Research demonstrated that this compound's derivatives possess strong insecticidal properties against various pests, including Mythimna separata and Aphis medicagini. Comparative analysis showed that some derivatives outperformed existing commercial pesticides, suggesting their potential for agricultural applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodology : Palladium-catalyzed amination is a key method for synthesizing chloropyrimidine derivatives. For example, chloro-substituted pyrimidines can react with amines under catalytic conditions (e.g., Pd(PPh₃)₄) in polar aprotic solvents like DMF at 80–100°C. Reaction progress should be monitored via TLC and NMR to optimize yield and purity .

- Data Contradiction : Discrepancies in yields may arise from competing side reactions (e.g., dehalogenation). Use high-resolution mass spectrometry (HRMS) to confirm product identity and purity .

Q. How should researchers characterize the crystal structure and confirm the regiochemistry of this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving regiochemistry. For analogs like 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, crystallographic data (e.g., C–C bond lengths, R-factors) confirm the substitution pattern and intermolecular interactions .

- Safety Note : Handle fluorinated and chlorinated pyrimidines in fume hoods with appropriate PPE (gloves, goggles) due to potential toxicity .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish aromatic protons and CF₂/CH₃ groups.

- FT-IR : Confirm NH₂ and C–F stretches (e.g., 3350 cm⁻¹ for NH₂; 1150–1250 cm⁻¹ for C–F) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and guide substitutions at the 4-amine position.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .

Q. How do steric and electronic effects influence the reactivity of the 4-amine group in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of this compound with analogs (e.g., 6-methyl or 6-ethyl derivatives) under identical conditions.

- Hammett Plots : Correlate substituent effects (σ values) with reactivity trends. The difluoromethyl group’s electron-withdrawing nature may slow amination but improve regioselectivity .

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrimidines?

- Methodology :

- SAR Analysis : Systematically vary substituents (e.g., replace Cl with CF₃ or adjust the difluoromethyl position) and test in vitro against cancer cell lines (e.g., MCF-7, HeLa).

- Meta-Analysis : Compare IC₅₀ values of related compounds (e.g., 6-methyl-2-phenylpyrimidines) to identify critical pharmacophores .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.